Calcium zirconium oxide (CaZrO3)

proton conductor solid oxide fuel cell perovskite

Sourcing refractory ceramics for proton-conducting devices or high-temperature coatings often forces compromises between CTE compatibility, chemical stability, and cost. Calcium zirconate (CaZrO₃) resolves these trade-offs with differentiated performance: • CTE of 10.4-11.5 × 10⁻⁶ °C⁻¹ closely matching carbon steel, reducing delamination risk in thermal barrier coatings during thermal cycling. • Superior surface proton conductivity below 200 °C versus SrZrO₃ and BaZrO₃, enabling low-temperature hydrogen sensors, hydrogen pumps, and steam electrolyzers. • Cost-effective alternative to BaZrO₃ for titanium alloy (TiNi, TiAl, TiFe) melting crucibles-proven chemical inertness with no detectable elemental diffusion into the melt. Available in purity grades from 99% to 99.999% with multiple particle size options.

Molecular Formula Ca2O6Zr2
Molecular Weight 358.60 g/mol
CAS No. 12013-47-7
Cat. No. B084464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium zirconium oxide (CaZrO3)
CAS12013-47-7
Molecular FormulaCa2O6Zr2
Molecular Weight358.60 g/mol
Structural Identifiers
SMILES[O-][Zr](=O)[O-].[Ca+2]
InChIInChI=1S/2Ca.6O.2Zr/q2*+2;;;4*-1;;
InChIKeyXZGFBUHBEYJBGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 250 g / 325 mesh / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Zirconium Oxide (CaZrO3) CAS 12013-47-7: Procurement Guide for High-Temperature Ceramic Material Selection


Calcium zirconium oxide (CaZrO₃) is an alkaline-earth zirconate perovskite ceramic with an orthorhombic crystal structure at ambient temperature [1]. It exhibits a high melting point (approximately 2345–2550 °C), a coefficient of thermal expansion (CTE) of 10.4–11.5 × 10⁻⁶ °C⁻¹, and intrinsic proton conductivity under humidified atmospheres [2][3]. These properties position CaZrO₃ as a candidate material for solid-state proton-conducting electrolytes, high-temperature refractory linings, thermal barrier coatings, and titanium alloy melting crucibles [4].

Why Calcium Zirconium Oxide (CaZrO3) Cannot Be Directly Replaced by Other Alkaline-Earth Zirconates or YSZ


Although CaZrO₃ shares the perovskite ABO₃ framework with SrZrO₃ and BaZrO₃, the identity of the A‑site cation (Ca²⁺ vs. Sr²⁺ vs. Ba²⁺) dramatically alters proton transport mechanisms, surface acidity, thermal expansion behavior, and chemical stability toward molten metals and corrosive salts [1][2]. Similarly, while yttria-stabilized zirconia (YSZ) is a widely used oxide-ion conductor and thermal barrier coating material, its CTE mismatch with steel, inferior hot‑corrosion resistance in vanadate‑sulfate environments, and fundamentally different conduction mechanism preclude simple substitution of CaZrO₃ with YSZ [3][4]. The quantitative differentiation evidence below demonstrates that procurement decisions based solely on generic perovskite classification or zirconia-family membership risk compromising application-specific performance.

Calcium Zirconium Oxide (CaZrO3) Quantitative Differentiation Evidence Against Closest Analogs


Intrinsic Proton Conductivity Enhancement via A-Site Acidity: CaZrO3 vs. SrZrO3 and BaZrO3

In porous alkaline-earth zirconate perovskites, surface proton conductivity below 200 °C is positively correlated with A‑site cation acidity. X‑ray photoelectron spectroscopy (XPS) reveals that the smaller Ca²⁺ cation produces higher surface acidity and greater concentration of under‑coordinated cations than Sr²⁺ or Ba²⁺, resulting in CaZrO₃ exhibiting systematically higher surface proton conductivity than SrZrO₃ and BaZrO₃ under identical humidified conditions [1]. Activation energy for proton conduction in the chemisorbed water layer is consistently 90 ± 10 kJ mol⁻¹ across all three zirconates, but the pre‑exponential factor is largest for CaZrO₃ due to the enhanced surface acidity [1]. At 500–670 °C, undoped CaZrO₃ exhibits bulk proton conductivity of 1.3 × 10⁻⁸ S cm⁻¹ (pH₂O = 2 × 10⁻² atm), which can be enhanced to 3.3 × 10⁻⁶ S cm⁻¹ via phosphorus doping [2].

proton conductor solid oxide fuel cell perovskite

Thermal Expansion Coefficient Match with Steel: CaZrO3 vs. YSZ

CaZrO₃ exhibits a linear coefficient of thermal expansion (CTE) of 10.4–11.5 × 10⁻⁶ °C⁻¹ over the range 25–1300 °C [1][2], which closely matches the CTE of carbon steel (≈ 12 × 10⁻⁶ °C⁻¹). This is in contrast to yttria-stabilized zirconia (YSZ), whose CTE is typically 10.0–10.5 × 10⁻⁶ °C⁻¹ [3], producing a larger thermal mismatch strain when applied as a coating on steel. Fraunhofer reports explicitly state that CaZrO₃ possesses “a coefficient of thermal expansion close to that of steel,” making it particularly suitable for thermally sprayed ceramic coatings on steel substrates [4].

thermal barrier coating plasma spraying steel substrate

Superior Mechanical Stiffness/Hardness: CaZrO3 vs. SrZrO3 and BaZrO3

Ab-initio density functional theory (DFT) calculations using the FP‑LAPW+lo method demonstrate that CaZrO₃ exhibits comparatively higher stiffness and hardness than both SrZrO₃ and BaZrO₃ [1]. The trend arises because the smaller ionic radius of Ca²⁺ (1.34 Å) relative to Sr²⁺ (1.44 Å) and Ba²⁺ (1.61 Å) leads to stronger metal–oxygen bonding and reduced unit-cell volume, directly enhancing elastic moduli. Under applied hydrostatic pressure up to 20 GPa, CaZrO₃ maintains mechanical stability with increasing ductility, consistent with its higher bulk and shear moduli [1].

mechanical properties DFT perovskite

Hot Corrosion Lifetime Extension in CaZrO3/YSZ Composite Coatings vs. Pure YSZ

In a direct experimental comparison, a composite thermal barrier coating containing 5 wt% CaZrO₃ in YSZ exhibited a significantly longer lifetime than a standard YSZ coating when exposed to molten 50 wt% Na₂SO₄ + 50 wt% V₂O₅ at 950 °C [1]. The CaZrO₃‑containing system preferentially reacted with NaVO₃ to form CaV₂O₄ instead of YVO₄, preserving the stabilizing yttria in the YSZ matrix and reducing lattice distortion [1]. This chemical gettering effect extends the coating lifetime in environments where vanadate‑sulfate salt deposits are prevalent.

thermal barrier coating hot corrosion vanadate

Reduced Thermal Conductivity of CaZrO3 Relative to YSZ for Thermal Barrier Applications

Bulk CaZrO₃ exhibits a thermal conductivity of approximately 2.0–2.2 W m⁻¹ K⁻¹ at 1000 °C [1][2], which is lower than that of conventional 8 wt% YSZ (≈ 2.5–3.0 W m⁻¹ K⁻¹ at similar temperatures) [3]. This intrinsic reduction in thermal conductivity makes CaZrO₃ an attractive candidate for thermal barrier coating (TBC) applications where lower heat transfer through the coating directly improves engine efficiency and reduces metal substrate temperature.

thermal conductivity thermal barrier coating TBC

Chemical Stability in Titanium Alloy Melting: CaZrO3 vs. BaZrO3 Crucibles

In a comparative study of AZrO₃ (A = Ca, Sr, Ba) crucibles for melting TiNi alloys, CaZrO₃ exhibited excellent reaction inertness with no elemental diffusion between the alloy melt and the refractory [1]. While BaZrO₃ demonstrated the thinnest interfacial reaction layer (highest chemical stability), CaZrO₃ offers a compelling combination of sufficient chemical inertness for titanium alloy processing together with significantly lower raw material cost and easier synthesis compared to BaZrO₃ [1][2]. CaZrO₃-based castables have been successfully upscaled to larger melting crucibles and refractory linings for titanium metallurgy [2].

refractory titanium metallurgy crucible

Calcium Zirconium Oxide (CaZrO3) Application Scenarios Anchored in Quantitative Differentiation Evidence


Low‑Temperature Proton‑Conducting Electrochemical Sensors and Hydrogen Pumps

The superior surface proton conductivity of CaZrO₃ relative to SrZrO₃ and BaZrO₃ below 200 °C, driven by higher A‑site cation acidity [1], makes CaZrO₃ the preferred electrolyte material for low‑temperature proton‑conducting devices such as hydrogen sensors, hydrogen pumps, and steam electrolyzers operating in the 100–200 °C range. Phosphorus‑doped CaZrO₃ (CaZr₀.₉₅P₀.₀₅O₃.₀₂₅) further enhances bulk proton conductivity to 7.6 × 10⁻⁷ S cm⁻¹ at 500 °C [2], enabling practical device operation at intermediate temperatures. Procurement of CaZrO₃ over BaZrO₃ for these applications leverages the physics‑based surface acidity advantage rather than relying on bulk doping strategies alone.

Thermal Barrier Coatings on Steel Substrates for Industrial Machinery

CaZrO₃’s coefficient of thermal expansion (10.4–11.5 × 10⁻⁶ °C⁻¹) closely matches that of carbon steel [1][2], while its thermal conductivity (≈ 2.0–2.2 W m⁻¹ K⁻¹ at 1000 °C) is 15–30 % lower than YSZ [3][4]. These properties make CaZrO₃ the material of choice for thermally sprayed ceramic coatings on steel components in industrial furnaces, heat exchangers, and waste incineration equipment where steel‑substrate compatibility and thermal insulation are paramount. The close CTE match reduces interfacial stress and delamination risk during thermal cycling, extending coating service life.

Sacrificial Protective Additive in YSZ Thermal Barrier Coatings for Gas Turbines

The demonstrated ability of CaZrO₃ to preferentially react with molten NaVO₃ to form CaV₂O₄, thereby preserving the yttria stabilizer in YSZ, directly extends the hot corrosion lifetime of thermal barrier coatings in vanadate‑sulfate environments at 950 °C [1]. Procurement of CaZrO₃ as a 5 wt% additive to YSZ coating formulations is justified for gas turbine engines operating with low‑grade fuels or in marine environments, where vanadium and sulfur contaminants in the combustion gas stream cause rapid degradation of standard YSZ coatings.

Cost‑Effective Refractory Crucibles and Castables for Titanium Alloy Melting

CaZrO₃‑based refractory castables provide sufficient chemical inertness against titanium alloy melts with no detectable elemental diffusion into the alloy [1], while offering significantly lower raw material costs than BaZrO₃ [2]. This cost‑performance balance enables upscaling to industrial‑scale melting crucibles (kilogram to ton capacity) for TiNi, TiAl, and TiFe alloy production, where BaZrO₃ would be economically prohibitive. The higher intrinsic hardness of CaZrO₃ relative to SrZrO₃ and BaZrO₃ [3] further contributes to crucible durability and reduced particulate contamination of the cast alloy.

Technical Documentation Hub

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